Cas no 462099-00-9 (2,4-diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate)

2,4-Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate is a specialized thiophene-based dicarboxylate ester with a substituted benzamido moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional structure, which combines a thiophene core with ester and amide functionalities. The presence of both electron-donating and withdrawing groups enhances its reactivity, making it a versatile intermediate for heterocyclic chemistry applications. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel derivatives with potential biological or material science applications. The compound's stability and solubility in common organic solvents further support its utility in synthetic workflows.
2,4-diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate structure
462099-00-9 structure
Product Name:2,4-diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate
CAS No:462099-00-9
MF:C19H21NO5S
MW:375.438744306564
CID:6551425
Update Time:2025-10-29

2,4-diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 2,4-diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate
    • diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate
    • 2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(3-methylbenzoyl)amino]-, 2,4-diethyl ester
    • Inchi: 1S/C19H21NO5S/c1-5-24-18(22)14-12(4)15(19(23)25-6-2)26-17(14)20-16(21)13-9-7-8-11(3)10-13/h7-10H,5-6H2,1-4H3,(H,20,21)
    • InChI Key: QTTDJGLCOUANMV-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)SC(NC(=O)C2=CC=CC(C)=C2)=C(C(OCC)=O)C=1C

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Additional information on 2,4-diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate

Professional Introduction to 2,4-diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate (CAS No. 462099-00-9)

2,4-diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate, identified by the chemical abstracts service number CAS No. 462099-00-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiophene derivatives family, which is renowned for its diverse biological activities and structural versatility. The presence of multiple functional groups, including ethyl, methyl, and benzamido substituents, makes this molecule a promising candidate for further exploration in drug discovery and development.

The structure of 2,4-diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate features a thiophene core with two carboxylate groups at the 2 and 4 positions, contributing to its potential solubility and reactivity. Additionally, the 3-methylbenzamido group at the 5-position introduces a pharmacophore that is often associated with bioactivity in various therapeutic contexts. This arrangement of functional moieties suggests that the compound may exhibit properties such as enzyme inhibition or receptor binding, which are critical for pharmaceutical applications.

In recent years, there has been a surge in research focused on thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds can interact with multiple targets in biological systems, making them valuable scaffolds for drug design. The ethylation at the 2 and 4 positions of the thiophene ring not only enhances the compound's lipophilicity but also influences its metabolic stability and pharmacokinetic profile. These factors are crucial in determining the compound's efficacy and safety when used in therapeutic settings.

One of the most compelling aspects of 2,4-diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate is its potential application in addressing inflammatory and immunological disorders. Emerging research indicates that thiophene derivatives can modulate inflammatory pathways by interacting with key enzymes and receptors involved in these processes. The benzamido moiety, in particular, has been shown to possess anti-inflammatory properties in preclinical studies. This suggests that the compound may serve as a lead molecule for developing novel treatments for conditions such as rheumatoid arthritis or inflammatory bowel disease.

The carboxylate groups at the 2 and 4 positions of the thiophene ring are another critical feature that contributes to the compound's potential bioactivity. Carboxylate groups are well-known for their ability to form hydrogen bonds and participate in salt formation, which can enhance drug-receptor interactions. Furthermore, these groups can undergo various chemical transformations, allowing for further derivatization and optimization of the molecule's properties. This flexibility makes 2,4-diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate an attractive candidate for medicinal chemists seeking to develop new therapeutics.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like CAS No. 462099-00-9. Molecular docking studies have been particularly useful in predicting how this compound might interact with biological targets such as enzymes or receptors. These studies have provided valuable insights into the compound's binding affinity and mode of action, guiding further optimization efforts. Additionally, virtual screening techniques have helped identify analogs with enhanced potency or selectivity.

The synthesis of 2,4-diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity. However, recent improvements in synthetic methodologies have made it possible to produce this compound with higher yields and purity. These advancements are crucial for ensuring that subsequent biological evaluations are performed on high-quality material.

In conclusion,CAS No. 462099-00-9 represents a promising therapeutic agent with significant potential in pharmaceutical research. Its unique structure and functional groups make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover new biological activities associated with thiophene derivatives,this compound is likely to play an important role in future drug development efforts.

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